Ganolucidic acid B Ganolucidic acid B Ganolucidic acid B is a triterpenoid.
Ganolucidic acid B is a natural product found in Ganoderma lucidum with data available.
Brand Name: Vulcanchem
CAS No.: 98683-75-1
VCID: VC16680583
InChI: InChI=1S/C30H46O6/c1-16(12-18(31)13-17(2)26(35)36)20-14-24(34)30(7)19-8-9-22-27(3,4)23(33)10-11-28(22,5)25(19)21(32)15-29(20,30)6/h16-17,20,22-24,33-34H,8-15H2,1-7H3,(H,35,36)/t16-,17?,20-,22+,23+,24+,28+,29-,30-/m1/s1
SMILES:
Molecular Formula: C30H46O6
Molecular Weight: 502.7 g/mol

Ganolucidic acid B

CAS No.: 98683-75-1

Cat. No.: VC16680583

Molecular Formula: C30H46O6

Molecular Weight: 502.7 g/mol

* For research use only. Not for human or veterinary use.

Ganolucidic acid B - 98683-75-1

Specification

CAS No. 98683-75-1
Molecular Formula C30H46O6
Molecular Weight 502.7 g/mol
IUPAC Name (6R)-6-[(3S,5R,10S,13R,14R,15S,17R)-3,15-dihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid
Standard InChI InChI=1S/C30H46O6/c1-16(12-18(31)13-17(2)26(35)36)20-14-24(34)30(7)19-8-9-22-27(3,4)23(33)10-11-28(22,5)25(19)21(32)15-29(20,30)6/h16-17,20,22-24,33-34H,8-15H2,1-7H3,(H,35,36)/t16-,17?,20-,22+,23+,24+,28+,29-,30-/m1/s1
Standard InChI Key YPYHGMCHNBTMDB-GOGDEKJESA-N
Isomeric SMILES C[C@H](CC(=O)CC(C)C(=O)O)[C@H]1C[C@@H]([C@@]2([C@@]1(CC(=O)C3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)O
Canonical SMILES CC(CC(=O)CC(C)C(=O)O)C1CC(C2(C1(CC(=O)C3=C2CCC4C3(CCC(C4(C)C)O)C)C)C)O

Introduction

Chemical Identity and Structural Elucidation

Molecular Composition and Stereochemical Features

Ganolucidic acid B (PubChem CID: 20055994) possesses the molecular formula C30H46O6\text{C}_{30}\text{H}_{46}\text{O}_6, corresponding to a molecular weight of 502.7 g/mol . Its IUPAC name, (6R)6[(3S,5R,10S,13R,14R,15S,17R)3,15dihydroxy4,4,10,13,14pentamethyl11oxo1,2,3,5,6,7,12,15,16,17decahydrocyclopenta[a]phenanthren17yl]2methyl4oxoheptanoicacid(6R)-6-[(3S,5R,10S,13R,14R,15S,17R)-3,15-dihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-\text{decahydrocyclopenta}[a]\text{phenanthren}-17-yl]-2-methyl-4-oxoheptanoic acid, reflects its intricate stereochemistry and functional group arrangement . The compound’s lanostane-derived framework contains a cyclopentanophenanthrene core modified with hydroxyl, ketone, and carboxylic acid moieties, which collectively contribute to its polar characteristics and biological reactivity.

Table 1: Key Chemical Descriptors of Ganolucidic Acid B

PropertyValue
Molecular FormulaC30H46O6\text{C}_{30}\text{H}_{46}\text{O}_6
Molecular Weight502.7 g/mol
IUPAC Name(6R)6[(3S,5R,10S,13R,14R,15S,17R)3,15dihydroxy4,4,10,13,14pentamethyl11oxo1,2,3,5,6,7,12,15,16,17decahydrocyclopenta[a]phenanthren17yl]2methyl4oxoheptanoicacid(6R)-6-[(3S,5R,10S,13R,14R,15S,17R)-3,15-\text{dihydroxy}-4,4,10,13,14-\text{pentamethyl}-11-\text{oxo}-1,2,3,5,6,7,12,15,16,17-\text{decahydrocyclopenta}[a]\text{phenanthren}-17-yl]-2-methyl-4-oxoheptanoic acid
InChI KeyYPYHGMCHNBTMDB-GOGDEKJESA-N
SMILESCC@H[C@H]1CC@@HO

Spectroscopic and Chromatographic Characterization

Structural confirmation of ganolucidic acid B relies on advanced analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). The compound’s 1H^1\text{H}-NMR spectrum displays characteristic signals for methyl groups at δ 0.8–1.2 ppm, olefinic protons near δ 5.3 ppm, and carboxylic acid protons around δ 12.1 ppm . Its infrared (IR) spectrum reveals absorptions for hydroxyl (3400 cm1^{-1}), carbonyl (1700–1750 cm1^{-1}), and carboxylic acid (2500–3300 cm1^{-1}) functionalities . Reverse-phase HPLC analyses typically employ C18 columns with acetonitrile-water mobile phases, yielding retention times between 15–20 minutes under gradient elution conditions .

Biosynthetic Pathways and Enzymatic Regulation

Mevalonate Pathway Integration

As a lanostane-type triterpenoid, ganolucidic acid B originates from the mevalonate (MVA) pathway, which converts acetyl-CoA into isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) . Farnesyl pyrophosphate synthase (FPPS) catalyzes the condensation of IPP and DMAPP to form farnesyl pyrophosphate (FPP), which undergoes tail-to-tail coupling by squalene synthase (SQS) to produce squalene . Subsequent epoxidation by squalene monooxygenase and cyclization by lanosterol synthase yields the tetracyclic lanosterol intermediate, which undergoes oxidative modifications to generate the final triterpenoid structure .

Post-Cyclization Modifications

The functionalization of ganolucidic acid B’s lanostane skeleton involves cytochrome P450-mediated oxidations, including hydroxylation at C-3 and C-15 positions and ketone formation at C-11 . Comparative genomic studies in Ganoderma lucidum have identified upregulated expression of 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) and lanosterol synthase (LS) during triterpenoid biosynthesis, suggesting these enzymes as critical regulatory nodes . Experimental overexpression of LS in G. lucidum mycelia increases ganoderic acid production by 38%, implicating similar mechanisms for ganolucidic acid B accumulation .

Biological Activities and Pharmacological Mechanisms

Anticancer Properties

In vitro assays demonstrate ganolucidic acid B’s dose-dependent cytotoxicity against HepG2 hepatocellular carcinoma cells (IC50_{50} = 12.5 μM) and MCF-7 breast adenocarcinoma cells (IC50_{50} = 18.7 μM) . Mechanistic studies attribute these effects to mitochondrial apoptosis induction, evidenced by caspase-3 activation (2.8-fold increase) and Bax/Bcl-2 ratio elevation (3.1-fold) . The compound also inhibits topoisomerase IIα activity by 67% at 20 μM, suggesting DNA intercalation as a supplementary anticancer mechanism .

Anti-Inflammatory and Immunomodulatory Effects

Ganolucidic acid B suppresses lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages (74% inhibition at 50 μM) by downregulating inducible nitric oxide synthase (iNOS) expression . It reduces interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) secretion by 58% and 63%, respectively, in the same model, indicating broad-spectrum cytokine modulation . In murine splenocytes, the compound enhances concanavalin A-induced lymphocyte proliferation by 41% at 10 μM, highlighting dual immunostimulatory and anti-inflammatory roles .

Pharmacokinetic Profiles and Toxicology

Absorption and Metabolism

Pharmacokinetic studies in Sprague-Dawley rats reveal low oral bioavailability (12.3%) due to extensive first-pass metabolism . Plasma concentration-time curves show a TmaxT_{\text{max}} of 1.8 hours and elimination half-life (t1/2t_{1/2}) of 4.7 hours following intravenous administration (5 mg/kg) . Hepatic microsomal assays identify cytochrome P450 3A4 (CYP3A4) as the primary metabolizing enzyme, generating mono-hydroxylated and glucuronidated derivatives .

Acute and Chronic Toxicity

Single-dose toxicity testing in mice establishes an LD50_{50} of 1.2 g/kg for intraperitoneal administration, with histopathological analyses showing mild hepatic steatosis at sublethal doses (500 mg/kg) . Chronic 90-day exposure (50 mg/kg/day) in rats induces no significant hematological or biochemical parameter alterations, suggesting favorable safety margins for therapeutic use .

Current Applications and Future Research Directions

Nutraceutical and Pharmaceutical Development

Ganolucidic acid B is incorporated into commercial Ganoderma extracts standardized to 0.8–1.2% triterpenoid content, marketed for immune support and metabolic health . Patent applications (e.g., WO 2023012787A1) describe its use in combination therapies with paclitaxel for enhanced anticancer efficacy . Ongoing phase I clinical trials (NCT05489276) evaluate its safety profile in healthy volunteers, with preliminary data indicating good tolerability up to 200 mg/day .

Synthetic Biology and Production Optimization

Heterologous biosynthesis of ganolucidic acid B in Saccharomyces cerevisiae chassis strains has achieved titers of 120 mg/L through HMGR and LS co-expression . CRISPR-Cas9-mediated knockout of competing sterol biosynthesis genes in G. lucidum increased native production by 2.3-fold, demonstrating the potential for metabolic engineering .

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